molecular formula C4H9NO B2736164 2-(Aminomethyl)prop-2-en-1-ol CAS No. 212472-55-4

2-(Aminomethyl)prop-2-en-1-ol

Cat. No.: B2736164
CAS No.: 212472-55-4
M. Wt: 87.122
InChI Key: MHFOBWZCLWZTOI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(Aminomethyl)prop-2-en-1-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of 2-aminoisobutyric acid or its esters . Another method includes the combination reaction of isobutene, chlorine, and methyl cyanide, followed by hydrolysis reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves the use of readily available raw materials and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as combination reactions, hydrolysis, and purification to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(Aminomethyl)prop-2-en-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It can also serve as a ligand, binding to metal ions and facilitating catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(Aminomethyl)prop-2-en-1-ol include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which allows it to participate in a broader range of chemical reactions. Its ability to act as both a nucleophile and a ligand makes it particularly versatile in various scientific and industrial applications .

Properties

IUPAC Name

2-(aminomethyl)prop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-4(2-5)3-6/h6H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFOBWZCLWZTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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